(4-Fluorophenyl)(m-tolyl)methanol
Description
(4-Fluorophenyl)(m-tolyl)methanol is a chiral secondary alcohol featuring a fluorophenyl group and a meta-methyl-substituted phenyl (m-tolyl) group. Its structure combines aromatic fluorination with steric bulk from the m-tolyl substituent, making it a molecule of interest in medicinal chemistry and materials science.
Properties
CAS No. |
247089-77-6 |
|---|---|
Molecular Formula |
C14H13FO |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
(4-fluorophenyl)-(3-methylphenyl)methanol |
InChI |
InChI=1S/C14H13FO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,14,16H,1H3 |
InChI Key |
KXPVMWIGLFTXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(4-Bromophenyl)(4-Fluorophenyl)methanol (Compound 4)
- Structure : Replaces the m-tolyl group with a 4-bromophenyl moiety.
- Synthesis : Prepared via esterification of arecaidine, followed by nucleophilic substitution .
- Key Differences: The bromine atom increases molecular weight (vs. methyl in m-tolyl) and may enhance halogen bonding interactions. No direct activity data is provided, but its synthesis pathway aligns with other fluorophenyl-containing alcohols .
(RS)-(4-Fluorophenyl)(pyridine-2yl)methanol
- Structure : Substitutes m-tolyl with a pyridine ring.
- Electronic Properties : DFT studies (B3LYP/6-31++G(d,p)) reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The pyridine group introduces nitrogen-based polarity, enhancing solubility compared to the hydrophobic m-tolyl group .
- Activity : Frontier orbital analysis suggests active sites at the fluorine and hydroxyl groups, critical for interactions with biological targets .
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7)
- Structure : Incorporates a piperidin-4-yl group linked to a fluorobenzyl moiety.
- Biological Activity : Demonstrates potent antimalarial activity (IC50 = 1.03–2.52 μg/mL against resistant strains) and high selectivity (SI = 15–182). The piperidine ring enhances membrane permeability, while dual fluorophenyl groups improve target affinity .
Metabolic and Pharmacokinetic Profiles
Bis(4-Fluorophenyl)methanol
- Role : Major metabolite of flunarizine, formed via oxidative N-dealkylation.
- Metabolism: Undergoes glucuronidation and enterohepatic recirculation, contributing to prolonged half-life. The absence of the m-tolyl group simplifies its metabolic pathway compared to (4-Fluorophenyl)(m-tolyl)methanol, which may exhibit more complex phase I/II metabolism .
Electronic and Steric Effects
- Steric Interactions: In porphyrin derivatives, 4-fluorophenyl groups induce nonplanar geometries due to steric repulsion. The m-tolyl group in this compound likely causes similar distortions, affecting binding to flat receptor sites .
- Electrostatic Potential: The fluorophenyl group in analogs creates electron-deficient regions, enhancing interactions with electron-rich biological targets.
Data Tables
Table 1: Structural and Electronic Comparison
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